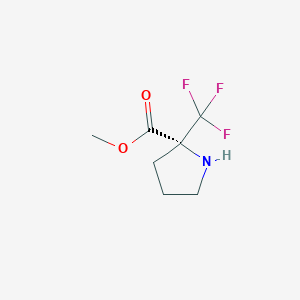
alpha-(r)-Tri-fluoromethyl proline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-®-Tri-fluoromethyl proline methyl ester: is a synthetic compound derived from proline, an amino acid This compound is characterized by the presence of a tri-fluoromethyl group attached to the alpha carbon of the proline ring, and a methyl ester group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of alpha-®-Tri-fluoromethyl proline methyl ester typically involves several steps:
Starting Material: The synthesis begins with proline.
Conversion with Chloral: Proline is first converted with chloral to form 2-trichloromethyloxazolidinone.
Methylation: The intermediate is then methylated using methyl iodide to produce 4-methyl-2-trichloromethyloxazolidinone.
Final Conversion: The final step involves treatment with sodium methoxide to yield the desired alpha-®-Tri-fluoromethyl proline methyl ester.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-®-Tri-fluoromethyl proline methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tri-fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-®-Tri-fluoromethyl proline methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of protein folding and stability due to its unique structural properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-®-Tri-fluoromethyl proline methyl ester involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by stabilizing specific protein conformations, thereby influencing biological processes.
Comparación Con Compuestos Similares
Alpha-methyl proline: Similar in structure but lacks the tri-fluoromethyl group.
Alpha-ethyl proline: Another analogue with an ethyl group instead of a tri-fluoromethyl group.
Uniqueness: The presence of the tri-fluoromethyl group in alpha-®-Tri-fluoromethyl proline methyl ester imparts unique properties such as increased lipophilicity and stability, making it distinct from other proline analogues .
Propiedades
Fórmula molecular |
C7H10F3NO2 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
methyl (2R)-2-(trifluoromethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-5(12)6(7(8,9)10)3-2-4-11-6/h11H,2-4H2,1H3/t6-/m1/s1 |
Clave InChI |
KVOUPHLGLMKEQJ-ZCFIWIBFSA-N |
SMILES isomérico |
COC(=O)[C@]1(CCCN1)C(F)(F)F |
SMILES canónico |
COC(=O)C1(CCCN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)
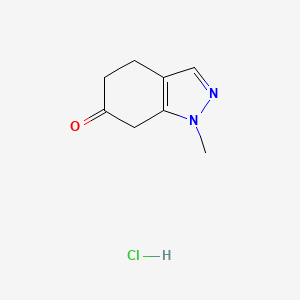
![4-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13456275.png)
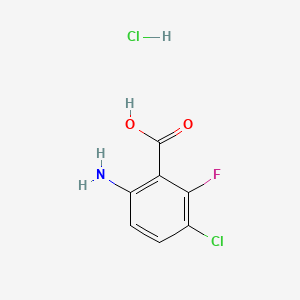
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-4-yl}acetic acid](/img/structure/B13456286.png)
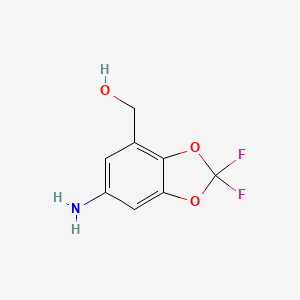
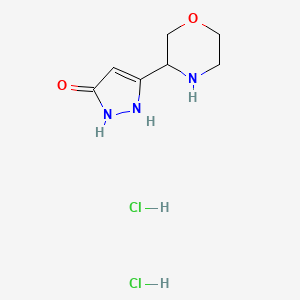
![4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13456317.png)
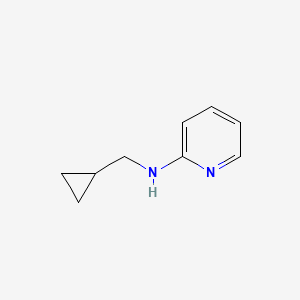
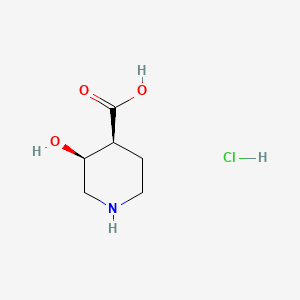
![[5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13456340.png)
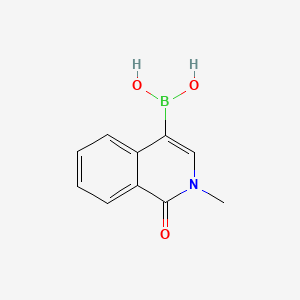
![3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrobromide](/img/structure/B13456367.png)
![4-{[(4-Methoxyphenyl)methyl]amino}-2-methylbutan-2-ol hydrochloride](/img/structure/B13456375.png)
